Halorosellinic Acid

Description

Contextualization of Halorosellinic Acid within Natural Product Chemistry

This compound is a specialized metabolite discovered during the scientific exploration of marine organisms. nih.gov It was first isolated from the culture broth of the marine fungus Halorosellinia oceanica (strain BCC 5149), which was collected in Thailand. nih.govnih.gov The discovery was part of a broader screening effort for biologically active substances from natural resources. nih.gov

Chemically, this compound is classified as an ophiobolane (B1245320) sesterterpene. nih.govmdpi.com Sesterterpenoids are a class of terpenoid compounds with a 25-carbon skeleton, and the ophiobolins are a specific group within this class characterized by a distinctive 5-8-5 fused tricyclic ring system. mdpi.comresearchgate.net The isolation of this compound from a marine fungus contributes to the known structural diversity of ophiobolane sesterterpenoids, a class of compounds also found in several terrestrial fungi. mdpi.comnih.gov Its discovery from H. oceanica occurred alongside other new and known compounds, including 2-hexylidene-3-methylsuccinic acid, cytochalasin Q, and 5-carboxymellein. nih.gov Subsequent research on the same fungal strain also led to the isolation of a related new ophiobolane sesterterpene named 17-dehydroxythis compound. nih.govcapes.gov.br

| Property | Value |

|---|---|

| Molecular Formula | C25H36O6 naturalproducts.net |

| Chemical Super Class | Lipids and lipid-like molecules naturalproducts.net |

| Chemical Class | Prenol lipids naturalproducts.net |

| Chemical Sub Class | Sesterterpenoids naturalproducts.net |

| Direct Parent | Ophiobolane sesterterpenoids naturalproducts.net |

| Aromatic Ring Count | 0 naturalproducts.net |

| Minimal Number of Rings | 3 naturalproducts.net |

Significance of this compound in Chemical Biology and Drug Discovery Research

The primary significance of this compound in the fields of chemical biology and drug discovery stems from its identified biological activities. nih.gov Research has demonstrated that this compound exhibits moderate antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.govnih.gov This activity makes it a compound of interest in the search for new antimalarial drugs, a critical area of research given the rise of drug-resistant parasite strains. nih.govnih.gov

| Activity Type | Target Organism/Cell Line | Measurement | Result | Reference |

|---|---|---|---|---|

| Antimalarial | Plasmodium falciparum | IC50 | 13 µg/mL | nih.gov |

| Antimycobacterial | Not specified | MIC | 200 µg/mL | nih.gov |

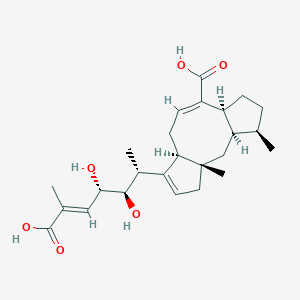

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H36O6 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(1R,3R,4R,7S,8E,11S)-12-[(E,2R,3R,4S)-6-carboxy-3,4-dihydroxyhept-5-en-2-yl]-1,4-dimethyltricyclo[9.3.0.03,7]tetradeca-8,12-diene-8-carboxylic acid |

InChI |

InChI=1S/C25H36O6/c1-13-5-6-17-18(24(30)31)7-8-20-16(9-10-25(20,4)12-19(13)17)15(3)22(27)21(26)11-14(2)23(28)29/h7,9,11,13,15,17,19-22,26-27H,5-6,8,10,12H2,1-4H3,(H,28,29)(H,30,31)/b14-11+,18-7+/t13-,15-,17-,19-,20-,21+,22-,25+/m1/s1 |

InChI Key |

XHFDLHDZJBWKEA-MHHINBIQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]/2[C@@H]1C[C@@]3(CC=C([C@H]3C/C=C2/C(=O)O)[C@@H](C)[C@H]([C@H](/C=C(\C)/C(=O)O)O)O)C |

Canonical SMILES |

CC1CCC2C1CC3(CC=C(C3CC=C2C(=O)O)C(C)C(C(C=C(C)C(=O)O)O)O)C |

Synonyms |

halorosellinic acid |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of Halorosellinic Acid

Discovery and Isolation of Halorosellinic Acid from Fungal Species

This compound is a specialized metabolite belonging to the ophiobolane (B1245320) sesterterpene class of natural products. Its discovery is linked to investigations into the chemical diversity of various fungal species, particularly those from unique ecological niches.

The initial discovery and isolation of this compound were the result of research into marine-derived fungi. The obligate marine fungus, Halorosellinia oceanica, specifically strain BCC 5149 collected in Thailand, was identified as a producer of this compound. escholarship.orgresearchgate.netpensoft.net In 2001, scientists isolated this compound from the culture broth of this fungus. escholarship.org The investigation of H. oceanica also led to the identification of several other metabolites, including known compounds like 2-hexylidene-3-methylsuccinic acid, cytochalasin Q, and 5-carboxymellein, alongside new derivatives. escholarship.orgencyclopedia.pub Further examination of this fungal strain yielded another related ophiobolane sesterterpene, 17-dehydroxythis compound, as well as unique isocoumarin (B1212949) glucosides named halorosellins A and B. researchgate.netencyclopedia.pubmdpi.com This body of work established marine fungi, particularly H. oceanica, as a definitive source of this compound and its structural analogues. researchgate.netencyclopedia.pub

The table below summarizes the key compounds isolated from Halorosellinia oceanica alongside this compound.

| Compound Name | Compound Class | Source Organism | Reference |

| This compound | Ophiobolane Sesterterpene | Halorosellinia oceanica BCC 5149 | escholarship.orgresearchgate.net |

| 17-dehydroxythis compound | Ophiobolane Sesterterpene | Halorosellinia oceanica | researchgate.netmdpi.com |

| Halorosellin A and B | Isocoumarin Glucoside | Halorosellinia oceanica | encyclopedia.pubmdpi.com |

| Cytochalasin Q | Cytochalasan | Halorosellinia oceanica BCC 5149 | escholarship.org |

| 5-Carboxymellein | Isocoumarin | Halorosellinia oceanica BCC 5149 | escholarship.org |

Marine Fungi as Producers of this compound (e.g., Halorosellinia oceanica)

Elucidation of this compound Biosynthesis

The biosynthesis of this compound is understood through the broader context of how its parent class of compounds, the ophiobolane sesterterpenes, are constructed in nature.

The genetic and enzymatic basis for ophiobolane biosynthesis has been primarily studied in fungi like Aspergillus and Bipolaris. These studies reveal that the required genes are often organized in biosynthetic gene clusters (BGCs). encyclopedia.pubnih.gov Although the specific cluster for this compound in H. oceanica has not been fully detailed, the machinery is expected to be homologous to that found in other ophiobolin-producing fungi.

The key enzymes involved are:

Sesterterpene Synthase: A bifunctional enzyme, often named OblA or AcOS, that first synthesizes the C25 linear precursor GFPP from IPP and DMAPP, and then catalyzes its cyclization into the ophiobolin F skeleton. researchgate.netencyclopedia.pubresearchgate.net

Cytochrome P450 Monooxygenases: These enzymes (e.g., OblB) are responsible for introducing oxygen atoms at specific positions on the ophiobolin skeleton, creating hydroxyl groups and other functionalities. encyclopedia.pubmdpi.com

FAD-dependent Oxidoreductases: Enzymes such as OblC catalyze dehydrogenation reactions, for instance, to form double bonds within the structure. encyclopedia.pubnih.gov

The genes encoding these enzymes (oblA, oblB, oblC, etc.) are typically found together in the genome, allowing for coordinated regulation of the biosynthetic pathway. encyclopedia.pubnih.gov In some cases, the necessary genes may be located in different parts of the genome, not within a single contiguous cluster. encyclopedia.pubnih.gov The specific combination and sequence of these enzymatic modifications on the initial ophiobolin F scaffold ultimately determine the final structure, such as this compound.

The table below outlines the key enzymatic steps in the biosynthesis of the ophiobolane core structure.

| Biosynthetic Step | Precursor(s) | Key Enzyme Class | Product | Reference |

| Precursor Synthesis | IPP, DMAPP | Prenyltransferase | Geranylfarnesyl Pyrophosphate (GFPP) | researchgate.net |

| Skeleton Formation | GFPP | Sesterterpene Synthase (e.g., OblA) | Ophiobolin F (5-8-5 tricyclic core) | encyclopedia.pubresearchgate.net |

| Structural Modification | Ophiobolin F | P450 Monooxygenases, Oxidoreductases | Oxidized Ophiobolin Derivatives | nih.govmdpi.com |

Proposed Biosynthetic Pathways for Ophiobolane Sesterterpenes, including this compound

Microbial Fermentation Strategies for this compound Production

While specific, optimized fermentation protocols for the large-scale production of this compound are not extensively published, general strategies for enhancing secondary metabolite production in filamentous fungi like Halorosellinia and Xylaria can be applied. The goal of these strategies is to manipulate culture conditions to favor the biosynthesis of the target compound over primary metabolic activities like growth.

Key parameters for optimization include:

Medium Composition: Systematically varying the carbon and nitrogen sources (e.g., glucose, sucrose, peptone, yeast extract) and their concentrations is a primary strategy. The carbon-to-nitrogen ratio is often a critical factor influencing secondary metabolite production. amazonaws.com

Cultivation Conditions: Optimizing physical parameters such as pH, temperature, and aeration is crucial for maximizing yield. ijarbs.com

Co-cultivation: Growing the producing fungus alongside another microorganism can trigger the activation of "silent" biosynthetic gene clusters and induce the production of novel or higher quantities of secondary metabolites. pensoft.netacs.org This strategy has been explored with Xylaria species. mdpi.comnih.gov

Precursor Feeding: Supplying the fermentation with biosynthetic precursors could potentially increase the final yield, although this has not been specifically reported for this compound.

These fermentation strategies aim to create an environment that stimulates the complex enzymatic machinery responsible for producing specialized metabolites like this compound. pensoft.netamazonaws.com

Optimization of Culture Conditions for Enhanced this compound Yield

Detailed research specifically focused on the optimization of culture conditions for the enhanced yield of this compound from Halorosellinia oceanica is not extensively documented in the reviewed scientific literature. However, general principles for optimizing secondary metabolite production from marine and filamentous fungi involve the systematic variation of several key physical and chemical parameters. wu.ac.thnih.gov The "One Strain Many Compounds" (OSMAC) approach highlights that altering culture conditions can activate cryptic biosynthetic gene clusters and significantly change the metabolic profile of a fungus. zobodat.at

For marine fungi, critical parameters that are typically optimized include the composition of the culture medium (carbon and nitrogen sources), salinity, initial pH, temperature, and agitation speed for liquid cultures. wu.ac.thnih.govmycosphere.org

Key Fermentation Parameters for Fungal Cultures

| Parameter | Typical Range/Considerations for Marine Fungi | Rationale |

| Carbon Source | Glucose, Maltose, Sucrose, etc. mycosphere.orgijarbs.com | Primary source of energy and building blocks for biomass and metabolite synthesis. Concentration is critical. |

| Nitrogen Source | Yeast Extract, Peptone, Sodium Nitrate, Ammonium salts. nih.govijarbs.com | Essential for the synthesis of proteins, enzymes, and nitrogen-containing metabolites. |

| Temperature | 20-30°C for many marine fungi. mycosphere.orgijarbs.com | Influences enzyme kinetics and microbial growth rate. Optimal temperature for growth may differ from that for metabolite production. nih.govfrontiersin.org |

| pH | Often near-neutral (6.0-8.0). mycosphere.orgijarbs.com | Affects nutrient uptake, enzyme activity, and cell membrane stability. Can have a major effect on fungal morphology and production. nih.gov |

| Salinity | Variable concentrations of natural or artificial seawater. wu.ac.thmycosphere.org | Marine fungi are adapted to saline environments; the optimal salt concentration can be a critical factor for growth and metabolism. |

| Agitation | 50-250 rpm for shake-flask cultures. nih.gov | Ensures proper mixing of nutrients and influences oxygen availability in submerged fermentations. |

Studies on H. oceanica have noted its ability to produce various enzymes, suggesting that further investigation into the optimization of its culture conditions could be a conspicuous area for future research to enhance the production of its bioactive compounds. wu.ac.th

Biotechnological Approaches for Scalable Production of this compound for Research

Specific biotechnological strategies for the scalable production of this compound have not been reported in the available literature. The production of this compound appears to be limited to laboratory-scale fermentation of the native producer, Halorosellinia oceanica. nih.gov However, established biotechnological approaches used for other complex fungal metabolites could theoretically be applied to increase the production of this compound for research purposes.

One major strategy is the heterologous expression of the entire biosynthetic gene cluster (BGC) in a more tractable and industrially relevant host organism. researchgate.net Filamentous fungi like Aspergillus nidulans or Aspergillus oryzae are common hosts for expressing BGCs from other fungi due to their well-understood genetics and ability to perform necessary post-translational modifications. plazi.orgresearchgate.net This approach requires the identification and isolation of the complete this compound BGC from the genome of H. oceanica.

A key technology enabling this is the use of fungal artificial chromosomes (FACs). researchgate.net The FAC-MS (Fungal Artificial Chromosomes with Metabolomic Scoring) platform allows for the cloning of very large DNA fragments (containing entire BGCs) which are then transferred into an expression host like A. nidulans. researchgate.net This method avoids the difficulties of working with the native organism, which may be slow-growing or genetically intractable, and can revitalize natural product discovery and supply. researchgate.net

Another approach involves metabolic engineering of the native producer or the heterologous host. This could include overexpression of key biosynthetic genes, deletion of competing pathways, or optimization of precursor supply to channel metabolic flux towards this compound production. pnas.org While these techniques have been successfully applied to increase yields of other valuable compounds like vitamins and other terpenes, their application to this compound remains a future prospect pending further genetic and metabolic research on Halorosellinia oceanica. pensoft.netsrce.hr

Biological Activities and Molecular Mechanisms of Halorosellinic Acid

Antimalarial Activity of Halorosellinic Acid

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel antimalarial agents. nih.gov Natural products, such as this compound, represent a promising avenue for the development of new therapeutic strategies. mdpi.com

In vitro Efficacy of this compound against Plasmodium falciparum

This compound has demonstrated notable in vitro activity against the malaria parasite, Plasmodium falciparum. nih.gov Studies have reported its efficacy in inhibiting the growth of the parasite, with a reported IC₅₀ value of 13 µg/mL. nih.govresearchgate.net The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of in vitro parasite growth. This finding highlights the potential of this compound as a candidate for further investigation in the development of new antimalarial drugs. researchgate.net

Comparative Analysis of this compound with Other Antimalarial Natural Products

When compared to other natural products with antimalarial properties, this compound exhibits a moderate level of activity. For instance, the well-known antimalarial drug quinine, derived from the cinchona tree, and artemisinin, from Artemisia annua, have been cornerstones of malaria treatment for centuries. nih.govresearchgate.net Other natural compounds, such as ellagic acid, have shown potent antimalarial activity with an IC₅₀ value of 1.60 ± 0.09 µM. mdpi.com In the same study that identified this compound, another compound, 5-carboxymellein, displayed a more potent antimalarial activity with an IC₅₀ value of 4 µg/mL, while cytochalasin Q showed an IC₅₀ of 17 µg/mL. nih.gov This comparative context is crucial for understanding the potential standing of this compound within the broader landscape of antimalarial drug discovery.

Cytotoxic Activities of this compound

In addition to its antimalarial properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Cytotoxicity refers to the ability of a compound to be toxic to cells, a desirable trait in the context of cancer therapy.

In vitro Evaluation of this compound against Cancer Cell Lines

Research has demonstrated the cytotoxic potential of this compound against several human cancer cell lines. One study reported significant growth inhibition in all tested cell lines, with GI₅₀ (the concentration causing 50% growth inhibition) values of 1.35 µg/mL against U937 (human lymphoma), 3.2 µg/mL against MCF-7 (human breast adenocarcinoma), 0.13 µg/mL against A673 (human rhabdomyosarcoma), and 0.35 µg/mL against Jurkat (human T-cell leukemia) cells. researchgate.net In another study, compounds isolated alongside this compound exhibited moderate cytotoxicity against KB (human oral cancer) and BC-1 (human breast cancer) cell lines with IC₅₀ values ranging from 1-13 µg/mL. nih.gov

Table 1: In vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µg/mL) |

|---|---|---|

| U937 | Human Lymphoma | 1.35 researchgate.net |

| MCF-7 | Human Breast Adenocarcinoma | 3.2 researchgate.net |

| A673 | Human Rhabdomyosarcoma | 0.13 researchgate.net |

| Jurkat | Human T-cell Leukemia | 0.35 researchgate.net |

Cellular and Molecular Mechanisms Underlying this compound-Induced Cytotoxicity

The precise cellular and molecular mechanisms by which this compound exerts its cytotoxic effects are not yet fully elucidated. However, the study of similar natural compounds offers potential insights. For example, some cytotoxic agents induce apoptosis (programmed cell death) in cancer cells. nih.gov This can involve various pathways, such as the disruption of mitochondrial function or the activation of specific signaling cascades. nih.gov Other mechanisms might include the inhibition of critical enzymes like topoisomerase I, leading to DNA damage and cell death. nih.gov Further research is needed to specifically determine the pathways targeted by this compound in cancer cells.

Antimicrobial Activity of this compound

The search for new antimicrobial agents is a global health priority due to the rise of antibiotic-resistant bacteria. nih.gov Natural products are a rich source of novel antimicrobial compounds. This compound has been investigated for its potential to inhibit the growth of various microbes.

Initial screenings have shown that this compound possesses weak antimycobacterial activity, with a minimum inhibitory concentration (MIC) of 200 µg/mL. nih.gov The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. While this particular activity is not potent, the crude extracellular secondary metabolites from the fungus Halorosellinia oceanica, from which this compound is derived, have demonstrated high antimicrobial activities against both gram-positive and gram-negative pathogenic bacteria with MIC values greater than 30 μg/ml. researchgate.net This suggests that other compounds produced by this marine fungus may hold more promise as antimicrobial agents.

Antibacterial Spectrum and Efficacy of this compound

This compound has demonstrated notable antibacterial properties, particularly against mycobacteria. Research has identified its activity against Mycobacterium tuberculosis, showing a Minimum Inhibitory Concentration (MIC) of 200 μg/mL. researchgate.net This finding highlights its potential as an antimycobacterial agent.

The compound is an ophiobolane (B1245320) sesterterpene isolated from fungi such as Xylaria sp. and Halorosellinia oceanica. researchgate.nettandfonline.com Studies on the crude extracellular secondary metabolites from Halorosellinia oceanica BCC 5149, the fungus from which this compound was isolated, showed high antimicrobial activity against both Gram-positive and Gram-negative pathogenic bacteria, with MIC values recorded as being higher than 30 μg/ml. researchgate.net However, another study noted that this compound itself showed no antimycobacterium effects, indicating that further research is needed to clarify its precise antibacterial spectrum and efficacy. researchgate.net

Table 1: Antibacterial Efficacy of this compound

| Target Organism | Measurement | Value | Source |

| Mycobacterium tuberculosis | MIC | 200 µg/mL | researchgate.net |

Antifungal Spectrum and Efficacy of this compound

While the marine ascomycete fungus Halorosellinia oceanica, a known source of this compound, produces a variety of metabolites with demonstrated antifungal activity, specific data on the antifungal spectrum and efficacy of purified this compound is limited. tandfonline.com Studies have identified other compounds from this fungus, such as lipodepsipeptides and macrocyclic polyethers, which possess antifungal properties. tandfonline.com However, related isocoumarin (B1212949) glucosides, halorosellins A and B, also isolated from H. oceanica, showed no antifungal effects. researchgate.net Though some metabolites from the source fungus are active, dedicated studies detailing the minimum inhibitory concentration or specific fungicidal effects of this compound itself are not extensively documented in the available research. tandfonline.comresearchgate.net

Insecticidal Activity of this compound

This compound has been identified as having insecticidal properties, although the activity observed has been characterized as weak. researchgate.netthieme-connect.com In studies using the conventional leaf disk method, this compound was tested against the third instar larvae of Plutella xylostella (diamondback moth), a significant pest of cruciferous crops. researchgate.net The compound, isolated from the endophytic fungus Xylaria sp., showed weak activity at a concentration of 5 mg/mL. researchgate.netthieme-connect.com Despite the low potency, its discovery suggests that this compound could serve as a prototype for developing more potent semisynthetic insecticidal derivatives. researchgate.net

Table 2: Insecticidal Activity of this compound

| Target Organism | Concentration | Effect | Source |

| Plutella xylostella (larvae) | 5 mg/mL | Weak insecticidal activity | researchgate.netthieme-connect.com |

Molecular Mechanisms of Action of this compound

Identifying the molecular target of a bioactive compound like this compound is a fundamental step in drug discovery. nih.gov The two primary strategies are target deconvolution and target discovery. technologynetworks.com Target deconvolution begins with a compound known to be effective, and its molecular target is identified retrospectively. technologynetworks.com

Several experimental methods are employed for this purpose:

Affinity-Based Pull-Down Methods : These techniques, such as affinity chromatography, use the small molecule (e.g., this compound) conjugated with a tag to selectively isolate its binding proteins from a complex biological sample. nih.govtechnologynetworks.com

Label-Free Methods : Approaches like Drug Affinity Responsive Target Stability (DARTS) identify targets by observing how the binding of a small molecule protects the target protein from degradation by proteases. scribd.com

Genetic Approaches : Techniques such as using small interfering RNAs (siRNAs) or CRISPR-based methods can systematically suppress gene products to mimic a drug's effect. technologynetworks.comaxxam.com Observing the resulting phenotype helps validate whether the suppressed protein is the drug's target. technologynetworks.com

In Silico Strategies : Computational modeling and screening of small molecule libraries against known protein structures can predict potential interactions, which are then validated experimentally. frontiersin.org

These approaches allow researchers to confirm a target's role in a disease's pathophysiology and ensure it is "druggable," meaning its activity can be modulated by a therapeutic compound. technologynetworks.com

Enzyme inhibition is a common mechanism of action for therapeutic compounds. researchgate.net Studies to characterize a compound's inhibitory effects are crucial for understanding its potency and mechanism. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. nih.gov

Key aspects investigated in enzyme inhibition studies include:

Type of Inhibition : Determining whether the inhibition is competitive, non-competitive, or uncompetitive. libretexts.org In competitive inhibition, the inhibitor binds to the enzyme's active site, competing with the substrate. libretexts.org Non-competitive inhibitors bind to an allosteric site, changing the enzyme's conformation and reducing its activity without preventing substrate binding. libretexts.orgnih.gov

Inhibition Parameters : Calculating key values such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The Kᵢ represents the concentration required to produce half-maximum inhibition and is a measure of the inhibitor's potency. mdpi.com

Reversibility : Assessing whether the inhibitor binds covalently to the enzyme (irreversible) or non-covalently (reversible). libretexts.org

Techniques like capillary electrophoresis (CE) can be used to perform enzyme assays, allowing for rapid screening of inhibitors and determination of kinetic parameters. nih.gov A classic example of enzyme inhibition is the effect of malonate on succinate (B1194679) dehydrogenase, where malonate acts as a competitive inhibitor due to its structural similarity to the substrate, succinate. libretexts.org While these are standard approaches, specific enzyme inhibition studies for this compound are not detailed in the available literature.

To fully understand the bioactivity of a compound like this compound, it is essential to elucidate its interactions with specific cellular pathways. This involves moving beyond single-target identification to understand the broader biological consequences of the compound's action. The goal is to link the induced phenotype (e.g., bacterial death) to the disruption of one or more cellular processes. frontiersin.org

Commonly targeted cellular pathways for antimicrobial agents include:

Cell Wall/Membrane Integrity : Many antibiotics function by disrupting the synthesis of bacterial cell walls (e.g., penicillin inhibiting transpeptidase) or by damaging the cell membrane, leading to leakage of cellular contents and cell death. libretexts.orgnih.gov Mechanistic studies often investigate whether a compound triggers membrane damage by binding to components like lipopolysaccharide (LPS) or phosphatidylglycerol (PG). nih.gov

Metabolic Pathways : Compounds can act as inhibitors in essential metabolic pathways. For example, feedback inhibition is a natural regulatory mechanism where a pathway's end product inhibits an early enzyme in the sequence, a process that can be mimicked by therapeutic drugs. libretexts.org

Nucleic Acid and Protein Synthesis : Some agents interfere with DNA replication, transcription, or translation, thereby halting cell growth and proliferation.

Identifying these interactions often involves techniques like transcriptomics (e.g., RNA-seq) or proteomics to analyze global changes in gene expression or protein abundance after treatment with the compound, providing insights into the affected pathways. axxam.com The specific cellular pathways modulated by this compound have not yet been fully elucidated in the reviewed literature.

Chemical Synthesis and Structural Modifications of Halorosellinic Acid

Synthetic Methodologies for Halorosellinic Acid and its Core Skeleton

The complexity of the this compound molecule, with its numerous stereocenters, presents a considerable hurdle for synthetic chemists. Consequently, the development of efficient synthetic routes is paramount for accessing sufficient quantities of the natural product and its analogues for in-depth biological evaluation.

Total Synthesis Approaches for this compound (Conceptual Framework)

While a completed total synthesis of this compound has yet to be reported in the public domain, several conceptual frameworks have been proposed, drawing inspiration from the synthesis of other complex terpenoids. A common strategy in natural product synthesis that could be applied is the use of a metathesis reaction to form one of the key rings. rsc.org

A plausible synthetic strategy would likely involve a convergent approach, where key fragments of the molecule are constructed independently before being joined together. An intramolecular Diels-Alder reaction could be a powerful tool for assembling the bicyclic decalin core, a common feature in many terpenoid syntheses. The synthesis would likely commence from a chiral starting material to establish the absolute stereochemistry. This would be followed by a series of stereocontrolled reactions to build up the carbon framework and introduce the necessary functional groups.

Alternatively, a linear synthesis could be envisioned, methodically building the carbon chain and forming the rings in a stepwise fashion. This approach would necessitate precise control over the stereochemistry at each new stereocenter. The synthesis of the highly functionalized side chain and its attachment to the core structure would also represent a significant challenge.

Semisynthesis and Derivatization Strategies for this compound

Given the availability of this compound from its natural source, the marine fungus Halorosellinia oceanica, semisynthesis and derivatization have been valuable tools for generating analogues. nih.gov These methods allow for the targeted modification of specific functional groups on the natural product, providing a straightforward way to probe the structure-activity relationship.

One example of a semisynthetic modification is the creation of the acetonide derivative of this compound, which has been evaluated for its antimalarial activity. rsc.org Further derivatization could involve esterification or amidation of the carboxylic acid, acylation or etherification of the hydroxyl groups, and reactions at the double bonds, such as hydrogenation or epoxidation. These modifications can provide valuable information on the importance of these functional groups for the compound's biological effects.

Structural Analogues and Derivatives of this compound

The study of both naturally occurring and synthetically derived analogues of this compound is crucial for understanding its biological function and for identifying compounds with potentially improved properties.

Naturally Occurring this compound Analogues (e.g., 17-dehydroxythis compound)

Several natural analogues of this compound have been isolated, primarily from fungal sources. These compounds typically exhibit minor structural variations, such as the degree of hydroxylation. A notable example is 17-dehydroxythis compound, which was isolated from the same marine fungus, Halorosellinia oceanica, as the parent compound. nih.govresearchgate.net The co-isolation of these analogues suggests a common biosynthetic pathway. Other related ophiobolane (B1245320) sesterterpenes have also been reported from various fungi. acs.org The identification of these natural derivatives provides valuable insight into the structural diversity of this class of compounds.

Table 1: Naturally Occurring Analogues of this compound

| Compound Name | Structural Difference from this compound | Source Organism |

|---|---|---|

| 17-dehydroxythis compound | Lacks a hydroxyl group at position 17. nih.govresearchgate.net | Halorosellinia oceanica nih.govresearchgate.net |

| This compound analogues | Potential for new analogues to be discovered. frontiersin.org | Xylaria arbuscula frontiersin.org |

Design and Synthesis of Novel this compound Analogues

The rational design and synthesis of novel analogues of this compound are driven by the desire to enhance its biological activity and to understand its mechanism of action. These synthetic efforts can create structures that are not accessible through simple derivatization of the natural product. For instance, the synthesis of analogues with modified ring systems or altered side chains could lead to compounds with improved pharmacological profiles. The design of these new molecules is often guided by computational modeling and a thorough understanding of the structure-activity relationships.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. slideshare.netresearchgate.netcollaborativedrug.com By systematically altering the structure of this compound and its analogues and assessing the resulting changes in their biological effects, researchers can identify the key molecular features responsible for their activity. researchgate.netnih.gov

For this compound, SAR studies have provided initial insights into the importance of its various functional groups. For example, the antimalarial activity of this compound (IC50 = 13 μg/mL) has been compared to its acetonide derivative (IC50 = 19 μg/mL), indicating that modification of the diol can impact its potency. rsc.org The carboxylic acid is also believed to be a key feature for its biological activity. Further SAR studies involving a broader range of analogues are needed to fully elucidate the pharmacophore of this interesting natural product and to guide the design of more potent and selective agents. researchgate.net

Advanced Analytical and Research Methodologies in Halorosellinic Acid Studies

Advanced Spectroscopic and Chromatographic Techniques for Halorosellinic Acid Characterization in Research

The precise structural elucidation and quantification of this compound and its analogs are foundational to all further research. This is achieved through a combination of powerful spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the chemical structure of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons, respectively. cognitoedu.orguwimona.edu.jm Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between adjacent protons and long-range correlations between protons and carbons, which is instrumental in piecing together the molecular puzzle. For instance, the ¹H NMR spectrum of 17-Dehydroxythis compound was noted to be similar to that of this compound, with the key difference being the absence of a hydroxyl signal and the presence of a methylene (B1212753) resonance.

Mass Spectrometry (MS) is indispensable for determining the molecular weight and formula of this compound. High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the deduction of the elemental composition. dntb.gov.ua For example, the molecular formula of 17-Dehydroxythis compound (C₂₅H₃₆O₅) was confirmed using ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometry. Fragmentation patterns observed in MS/MS experiments can further help in identifying specific structural motifs within the molecule. libretexts.org

Chromatographic Techniques are essential for the separation and purification of this compound from complex mixtures, such as fungal culture broths. jcdronline.orgHigh-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, often equipped with a UV detector for initial detection and quantification. frontiersin.orgresearchgate.netub.edu The choice of the stationary phase (e.g., C18) and mobile phase composition is optimized to achieve efficient separation of this compound and its analogs. frontiersin.orgshimadzu.com Furthermore, coupling HPLC with mass spectrometry (HPLC-MS) allows for the direct analysis of the separated compounds, providing both retention time and mass information, which is a powerful tool for identification and quantification in complex biological extracts. frontiersin.orgnih.gov

Other Spectroscopic Methods like Infrared (IR) spectroscopy can be used to identify functional groups present in the molecule, such as carbonyls and hydroxyls, by observing their characteristic absorption bands. solubilityofthings.commdpi.com Ultraviolet-Visible (UV-Vis) spectroscopy is also employed to detect the presence of chromophores and can be used for quantification. solubilityofthings.com

Table 1: Spectroscopic and Chromatographic Data for this compound and a Derivative.

| Technique | Compound | Key Findings | Reference |

|---|---|---|---|

| ¹H NMR | 17-Dehydroxythis compound | Spectrum similar to this compound, but with a methylene resonance instead of a hydroxyl signal. | |

| ESI-TOF MS | 17-Dehydroxythis compound | Determined molecular formula as C₂₅H₃₆O₅ from accurate mass measurement. | |

| HPLC-UV/MS | This compound analogs | Used for metabolic profiling and identification in fungal extracts. | frontiersin.org |

Metabolomic Profiling of this compound-Producing Microorganisms

This is typically achieved using hyphenated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and sometimes Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comvalsambro.itnih.gov These methods allow for the simultaneous detection of a wide array of metabolites in a single analysis. mdpi.com By comparing the metabolic profiles of the fungus grown under different conditions (e.g., varying nutrients, temperature, or pH), researchers can identify which conditions favor the production of this compound. researchgate.net

Furthermore, untargeted metabolomics can lead to the discovery of new, previously uncharacterized derivatives of this compound or other co-occurring bioactive compounds. mdpi.com For instance, HPLC-UV/MS analysis of extracts from Xylaria arbuscula indicated the presence of this compound analogs alongside other compounds. frontiersin.org This comprehensive view of the fungal metabolome can help in optimizing fermentation conditions for enhanced production of the desired compound and in understanding the regulatory networks that govern its biosynthesis. Statistical analysis of the large datasets generated in metabolomics studies is crucial for identifying significant changes in metabolite levels and for correlating them with specific genetic or environmental factors. frontiersin.org

High-Throughput Screening and Bioactivity Assays for this compound and Derivatives

Once this compound and its derivatives are isolated or synthesized, determining their biological activities is a key objective. High-Throughput Screening (HTS) allows for the rapid testing of a large number of compounds against various biological targets. axxam.comnews-medical.net This automated process is crucial for identifying potential therapeutic applications.

A variety of bioactivity assays can be employed to assess the potential of this compound. These assays are designed to measure a specific biological response, such as enzyme inhibition, cytotoxicity, or antimicrobial activity. For example, this compound has been evaluated for its antimalarial activity. researchgate.net Other studies have investigated the antioxidative effects of metabolites from Halorosellinia oceanicum. nih.gov

The development of specific and sensitive assays is critical for HTS. These can be cell-based assays, which measure the effect of the compound on whole cells, or target-based assays, which focus on the interaction of the compound with a specific protein or enzyme. The results from HTS, often reported as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, help to prioritize the most potent compounds for further investigation. researchgate.net

Table 2: Examples of Bioactivity Assays for Fungal Metabolites.

| Assay Type | Target/System | Measured Effect | Example Compound Source | Reference |

|---|---|---|---|---|

| Antimalarial | Plasmodium falciparum | Inhibition of parasite growth (IC₅₀) | Halorosellinia oceanica | researchgate.net |

| Cytotoxicity | Cancer cell lines (e.g., KB cells) | Inhibition of cell proliferation (IC₅₀) | Halorosellinia oceanica | |

| Antimicrobial | Pathogenic bacteria | Minimum Inhibitory Concentration (MIC) | Nigrospora sp. | researchgate.net |

| Antioxidant | Free radical scavenging systems | Reduction of oxidative stress | Halorosellinia oceanicum | nih.gov |

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and natural product research. wikipedia.orgscielo.br These in silico methods complement experimental data by providing insights into the molecular properties and interactions of this compound that are difficult to obtain through experimentation alone. mdpi.comresearchgate.net

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a target protein. scielo.brrsc.org This can help to identify potential biological targets and to understand the molecular basis of its bioactivity. By modeling the interactions between this compound and the active site of an enzyme, researchers can gain insights into the key structural features responsible for its inhibitory activity. nih.gov

Quantum Chemical Calculations , such as those based on Density Functional Theory (DFT), can be used to calculate various molecular properties of this compound, including its electronic structure, reactivity, and spectroscopic parameters. mdpi.comresearchgate.net This information can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's chemical behavior.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its complexes with biological macromolecules over time. mdpi.com This can reveal important information about the stability of the ligand-protein complex and the conformational changes that may occur upon binding. These computational approaches can guide the rational design of new derivatives of this compound with improved activity and properties. rsc.org

Future Research Directions and Biotechnological Potential of Halorosellinic Acid

Comprehensive Elucidation of Halorosellinic Acid Biosynthetic Pathways

A fundamental area for future investigation is the complete elucidation of the biosynthetic pathway of this compound in Halorosellinia oceanica. While the general pathway for sesterterpenoid biosynthesis is understood to originate from the mevalonate (B85504) pathway, leading to the formation of the C25 precursor geranylfarnesyl pyrophosphate (GFPP), the specific enzymatic steps that lead to the unique ophiobolane (B1245320) skeleton of this compound are yet to be identified. nih.govnih.gov

Future research should focus on identifying and characterizing the key enzymes involved, such as the specific terpene synthase responsible for the cyclization of GFPP and the subsequent tailoring enzymes, likely cytochrome P450 monooxygenases, that introduce oxidative modifications. mdpi-res.com Modern genomic and transcriptomic analyses of Halorosellinia oceanica could be employed to identify the biosynthetic gene cluster responsible for this compound production. nih.gov This would provide a genetic blueprint for understanding its formation and for subsequent bioengineering efforts.

Table 1: Key Research Steps for Elucidating the Biosynthetic Pathway of this compound

| Research Step | Description | Potential Outcome |

| Genome Sequencing | Sequencing the entire genome of Halorosellinia oceanica. | Identification of the biosynthetic gene cluster for this compound. |

| Transcriptome Analysis | Comparing gene expression profiles under different culture conditions (producing vs. non-producing). | Pinpointing the specific genes actively involved in biosynthesis. |

| Gene Knockout/Heterologous Expression | Inactivating or expressing candidate genes in a host organism. | Functional characterization of the enzymes in the pathway. |

| In Vitro Enzyme Assays | Purifying the biosynthetic enzymes and testing their activity with predicted substrates. | Confirmation of the specific reactions catalyzed by each enzyme. |

In-depth Molecular Mechanism of Action Studies for this compound

Initial screenings have revealed that this compound possesses weak antimalarial activity against Plasmodium falciparum and weak antimycobacterial activity. ulb.ac.benih.gov Additionally, a weak insecticidal activity against Plutella xylostella has been reported. thieme-connect.com However, the precise molecular mechanisms underlying these activities are unknown. Future research should aim to identify the specific molecular targets of this compound. wikipedia.orgnih.gov

Techniques such as affinity chromatography, proteomics, and molecular docking could be utilized to identify the proteins or cellular pathways with which this compound interacts. nih.govmdpi.com Understanding the mechanism of action is crucial for evaluating its therapeutic potential and for guiding the development of more potent analogues. For instance, determining if its antimalarial activity stems from inhibiting a specific parasite enzyme or disrupting a critical cellular process would be a significant step forward.

Chemoenzymatic Synthesis and Biocatalytic Approaches for this compound Production

The natural production of this compound by Halorosellinia oceanica is likely to be in low quantities, a common challenge with marine natural products. To overcome this limitation, the development of efficient and scalable production methods is essential. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising avenue. rsc.orgnih.gov

Once the biosynthetic enzymes are identified, they can be harnessed as biocatalysts. nih.govsumitomo-chem.co.jp For example, the terpene synthase could be used to produce the core ophiobolane skeleton, which could then be modified through chemical synthesis to generate this compound and novel analogues. This approach can lead to more efficient and environmentally friendly production processes compared to total chemical synthesis. rsc.org

Genetic Engineering of Microbial Hosts for Enhanced and Diversified this compound Production

The identification of the this compound biosynthetic gene cluster would open the door to genetic engineering strategies for improving its production. The entire pathway could be transferred to a more tractable and faster-growing host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, which are well-established platforms for the production of secondary metabolites. nih.gov

Metabolic engineering techniques could then be applied to the host to increase the supply of precursor molecules, such as GFPP, and to optimize the expression of the biosynthetic genes. Furthermore, by selectively expressing or modifying the tailoring enzymes, it may be possible to produce a range of this compound analogues with potentially improved or novel biological activities.

Table 2: Potential Genetic Engineering Strategies for this compound Production

| Strategy | Description | Goal |

| Heterologous Expression | Transferring the biosynthetic gene cluster to a host like Saccharomyces cerevisiae. | Establish a reliable and scalable production platform. |

| Precursor Engineering | Overexpressing genes in the mevalonate pathway of the host. | Increase the supply of geranylfarnesyl pyrophosphate (GFPP). |

| Promoter Engineering | Placing the biosynthetic genes under the control of strong, inducible promoters. | Optimize the timing and level of gene expression. |

| Combinatorial Biosynthesis | Introducing or modifying tailoring enzymes in the pathway. | Generate a library of novel this compound analogues. |

Exploration of New Biological Activities and Therapeutic Applications of this compound and its Analogues

The known biological activities of this compound are relatively weak, which may have limited further research into its therapeutic applications. ulb.ac.benih.gov However, the ophiobolane sesterterpenoid class of compounds, to which this compound belongs, is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.gov

Therefore, a comprehensive screening of this compound and its synthetically or biosynthetically derived analogues against a broader panel of biological targets is warranted. This could reveal new and more potent activities that were previously overlooked. For example, its structural similarity to other bioactive ophiobolins suggests it could be a candidate for investigation in oncology or inflammatory diseases. The analogue 17-dehydroxythis compound, also isolated from H. oceanica, should be included in these screenings to establish structure-activity relationships.

Q & A

Q. What are the standard methods for isolating Halorosellinic Acid from marine fungi?

this compound is typically isolated using solvent extraction followed by chromatographic purification. Initial extraction employs polar solvents (e.g., methanol or ethyl acetate) to dissolve fungal metabolites. Crude extracts are then fractionated via column chromatography (silica gel or Sephadex LH-20), with final purification achieved using HPLC. Structural confirmation relies on NMR and mass spectrometry (MS). Researchers must validate purity (>95%) via HPLC and report retention times and solvent gradients to ensure reproducibility .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D techniques like COSY and HMBC) is critical for elucidating carbon skeletons and functional groups. High-resolution mass spectrometry (HR-MS) confirms molecular formulas. For stereochemical analysis, X-ray crystallography or circular dichroism (CD) may be required. Researchers should cross-reference spectral data with existing databases and report deviations (e.g., δH/δC shifts) to avoid misidentification .

Q. How do researchers initially screen for the antimicrobial activity of this compound?

Standard assays include disk diffusion or broth microdilution methods. For antifungal/antibacterial screening, zones of inhibition (ZOI) are measured against reference strains (e.g., Staphylococcus aureus, Candida albicans). Minimum inhibitory concentrations (MICs) are determined using serial dilutions. Controls (solvent-only and positive antibiotics) are mandatory to validate results. Data should include triplicate measurements and statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during isolation?

Yield optimization involves strain selection (high-producing fungal isolates) and culture condition modulation (pH, temperature, nutrient composition). Metabolomic profiling (LC-MS) identifies optimal harvest times. Statistical tools like response surface methodology (RSM) can model interactions between variables (e.g., aeration, salinity for marine fungi). Pilot-scale fermentation (bioreactors) may enhance productivity, but scalability challenges (e.g., shear stress) must be addressed .

Q. What strategies resolve contradictory findings in this compound’s bioactivity data?

Contradictions may arise from variations in fungal strains, extraction protocols, or assay conditions. Researchers should:

- Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Perform meta-analyses to identify confounding variables (e.g., solvent polarity affecting compound solubility).

- Validate bioactivity in multiple cell lines or animal models to rule out cell-specific effects.

- Use multivariate statistics (ANOVA with post-hoc tests) to assess dose-response relationships .

Q. What in vitro models are appropriate for studying this compound’s antimalarial mechanisms?

Plasmodium falciparum cultures (e.g., 3D7 strain) are standard for evaluating growth inhibition (IC₅₀ via SYBR Green assays). For mechanistic studies:

- Use fluorescence-based probes to measure hemozoin formation inhibition.

- Employ transgenic parasites (e.g., GFP-expressing lines) for real-time tracking.

- Pair with cytotoxicity assays (e.g., human hepatocyte lines) to assess selectivity indices. Data should include time-kill kinetics and resistance profiling .

Methodological Considerations

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols, including instrument parameters (e.g., NMR frequency, HPLC columns) .

- Reproducibility : Deposit raw spectral data in public repositories (e.g., Zenodo) and provide accession numbers.

- Ethical Compliance : For bioactivity studies involving human pathogens, adhere to biosafety level (BSL) regulations and declare approvals in the methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.